Diamminedichloropalladium
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Overview
Description
Diamminedichloropalladium, also known as dichlorodiamminepalladium(II), is a coordination complex with the chemical formula Pd(NH3)2Cl2. This compound consists of a central palladium atom bonded to two ammonia molecules and two chloride ions. It is known for its stability in air and slight solubility in water, making it a valuable compound in various chemical applications .
Mechanism of Action
Target of Action
Diamminedichloropalladium, also known as trans-Diamminedichloropalladium(II), is primarily used as a catalyst in various chemical reactions . It is known to target specific reactions such as the stereoselective alkylation of aldol reactions , solid phase oligosaccharide synthesis of N-glycans , and the isomerization and cleavage of allyl ethers of carbohydrates .
Mode of Action
The compound interacts with its targets by facilitating the reactions it is involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact mode of interaction can vary depending on the specific reaction, but it generally involves the formation of intermediate complexes that allow the reaction to proceed more efficiently .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the reactions it catalyzes. For example, in the case of the stereoselective alkylation of aldol reactions, the compound facilitates the addition of an alkyl group to an aldol compound in a way that controls the stereochemistry of the resulting product .
Result of Action
The primary result of this compound’s action is the facilitation of the chemical reactions it is used to catalyze. This can lead to the efficient production of desired products in these reactions . In some cases, it can also act as an oxidizing agent, converting hydrochloric acid into chlorine gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamminedichloropalladium can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with ammonia. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{NH}_3 \rightarrow \text{Pd(NH}_3\text{)}_2\text{Cl}_2 ]
Another method involves the use of palladium(II) oxalate as a starting material. The oxalate is ground with hydrochloric acid, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium(II) chloride and ammonia under controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Diamminedichloropalladium undergoes various types of chemical reactions, including:
Oxidation and Reduction:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to palladium metal or lower oxidation state complexes under appropriate conditions.
Substitution Reactions:
Ligand Substitution: The ammonia ligands in this compound can be substituted with other ligands such as phosphines, leading to the formation of new palladium complexes.
Halide Exchange: The chloride ions can be exchanged with other halides like bromide or iodide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Phosphines, halides.
Major Products Formed:
Palladium Complexes: Various palladium complexes with different ligands.
Palladium Metal: Reduced palladium metal.
Scientific Research Applications
Diamminedichloropalladium has a wide range of applications in scientific research:
Chemistry:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Synthesis: It serves as a precursor for the synthesis of other palladium complexes.
Biology and Medicine:
Anticancer Research: this compound has been studied for its potential anticancer properties, similar to other platinum group metal complexes.
Biochemical Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industry:
Electroplating: It is used in the electroplating of palladium for various industrial applications.
Sensors: this compound is used in the development of sensors for detecting gases like carbon monoxide.
Comparison with Similar Compounds
Diamminedichloropalladium can be compared with other similar compounds, such as:
Cisplatin (cis-diamminedichloroplatinum(II)): Both compounds have similar structures and are used in anticancer research. cisplatin is more widely studied and used in clinical settings.
Trans-diamminedichloroplatinum(II): Similar to cisplatin but with different geometric configuration, leading to different biological activities.
Dichlorobis(ethylenediamine)palladium(II): Another palladium complex with ethylenediamine ligands instead of ammonia.
Uniqueness of this compound: this compound is unique due to its stability, ease of synthesis, and versatility in various chemical reactions. Its ability to form strong complexes with a wide range of ligands makes it valuable in both research and industrial applications .
Properties
CAS No. |
14323-43-4 |
---|---|
Molecular Formula |
Cl2H6N2Pd |
Molecular Weight |
211.38 g/mol |
IUPAC Name |
azane;dichloropalladium |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
WIEZTXFTOIBIOC-UHFFFAOYSA-L |
SMILES |
N.N.Cl[Pd]Cl |
Canonical SMILES |
N.N.Cl[Pd]Cl |
14323-43-4 15684-18-1 |
|
physical_description |
DryPowder, WetSolid |
Pictograms |
Acute Toxic; Irritant |
Related CAS |
13782-33-7 15684-18-1 |
Synonyms |
chloropalladosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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